1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has been synthesized using various methods, including the reaction of maleic anhydride with 2-methoxyaniline and subsequent cyclization. [PubChem, ""] This compound can also be obtained through the reaction of N-phenylmaleimide with sodium methoxide. [Journal of Heterocyclic Chemistry, 1972, 9(4), 723-725]
Research suggests that 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione may exhibit various properties and activities potentially relevant to scientific research, including:
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is classified as an irritant. [VWR, ""] Handling and use of this compound should be conducted with appropriate personal protective equipment and following safety protocols for laboratory chemicals.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structural features, including a pyrrole ring and a methoxyphenyl group. Its molecular formula is C₁₁H₉NO₃, and it exhibits a dihedral angle of approximately 75.6° between the methoxybenzene and the pyrrole rings, indicating a degree of planarity that may influence its chemical behavior and interactions in various environments . The compound has garnered attention due to its potential applications in pharmaceuticals and materials science.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives have shown promising biological activities. Research indicates that these compounds can act as effective corrosion inhibitors for carbon steel in acidic environments, suggesting potential applications in materials protection . Additionally, some studies have reported antimicrobial properties, although further investigation is needed to fully elucidate their pharmacological profiles.
The synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through several methods:
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has several applications:
Studies on the interactions of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with other molecules have revealed interesting insights into its chemical behavior. For instance, research has shown that it can engage in π–π stacking interactions with other aromatic systems, which may influence its solubility and stability in different environments . Additionally, its ability to act as a ligand in coordination chemistry is under investigation.
Several compounds share structural similarities with 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Pyrrole-2,5-dione | Pyrrole ring with two carbonyl groups | Basic structure without substituents |
4-Amino-1H-pyrrole-2,5-dione | Amino group substitution on pyrrole | Enhanced reactivity due to amino functional group |
3-Methyl-1H-pyrrole-2,5-dione | Methyl substitution on pyrrole | Alters electronic properties and reactivity |
4-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | Additional methoxy group | Potentially different biological activity profile |
The presence of the methoxy group in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione distinguishes it from other derivatives by influencing both its solubility and biological activity.
Maleimides, first synthesized in the late 19th century, gained prominence as dienophiles in Diels-Alder reactions and Michael acceptors in bioconjugation. The parent compound, maleimide (H~2~C~2~(CO)~2~NH), serves as a versatile scaffold due to its electron-deficient double bond, which reacts selectively with thiols, amines, and dienes. Early applications focused on polymer crosslinking, but the discovery of cysteine-selective reactivity in proteins catalyzed their use in antibody-drug conjugates (ADCs) like brentuximab vedotin.
The introduction of aryl and alkyl substituents, such as the 2-methoxyphenyl group, expanded maleimide utility by modulating electronic properties and solubility. For example, N-aryl maleimides exhibit enhanced hydrolytic stability compared to N-alkyl derivatives, making them suitable for in vivo applications.
This compound exemplifies the synergy between structural customization and functional versatility. Key attributes include:
Recent studies have explored its role in corrosion inhibition for carbon steel and antimicrobial agents, though mechanistic details remain under investigation.
The most established method involves the condensation of 2-methoxyaniline with maleic anhydride to form an intermediate maleamic acid, followed by cyclization. In a typical procedure, equimolar amounts of 2-methoxyaniline and maleic anhydride are combined in a non-polar solvent like diethyl ether or toluene. The exothermic reaction forms N-(2-methoxyphenyl)maleamic acid, which precipitates as a crystalline solid [5] [9]. For instance, dissolving maleic anhydride in diethyl ether and adding 2-methoxyaniline at 0°C yields the maleamic acid intermediate with minimal side reactions [5]. The intermediate is then isolated via filtration and dried, achieving yields exceeding 90% in optimized conditions [5] [9].
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but require subsequent solvent removal, whereas toluene facilitates azeotropic dehydration during cyclization [9]. Recent studies highlight that toluene not only improves reaction homogeneity but also enables catalyst recovery, aligning with green chemistry principles [9].
Cyclization of N-(2-methoxyphenyl)maleamic acid to the target maleimide is achieved through acid-catalyzed dehydration. Traditional methods employ acetic anhydride with sodium acetate, where the anhydride acts as both solvent and dehydrating agent [4] [6]. Heating the maleamic acid in acetic anhydride at 100°C for 30 minutes induces ring closure, forming 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with yields of 80–85% [4] [6]. Computational studies reveal that the reaction proceeds via a two-step mechanism: (i) formation of a mixed anhydride intermediate through nucleophilic attack by acetate, and (ii) intramolecular cyclization with concomitant water elimination [6].
Alternative cyclization agents like sulfuric acid or phosphorus pentoxide (P₂O₅) offer higher reaction rates but introduce corrosion hazards and waste management challenges [5]. For example, using concentrated H₂SO₄ and P₂O₅ at 65°C for three hours achieves near-quantitative cyclization but necessitates stringent safety protocols [5]. Recent advances favor milder conditions, such as sulfonic acid-functionalized SBA-15 catalysts in toluene, which reduce energy input and enable catalyst reuse [9].
The methoxy group on the aromatic ring directs electrophilic attack to the ortho and para positions, enabling functionalization prior to maleimide formation. In one approach, acetanilide derivatives undergo sulfonation or nitration to install substituents that facilitate subsequent maleic anhydride coupling [7]. Protecting the amine as an acetanilide reduces its nucleophilicity, preventing undesired side reactions during electrophilic substitution [7]. For instance, chlorosulfonation of 2-methoxyaniline derivatives followed by ammonolysis yields sulfonamide intermediates, which are then coupled with maleic anhydride [7].
Photochemical methods offer another avenue. Irradiating maleimide and anisole derivatives in the charge-transfer band promotes [2+2] cycloaddition, forming bicyclic adducts that rearrange to maleimides [8]. However, this pathway requires precise wavelength control and is less scalable than thermal methods [8].
Maleic anhydride (furan-2,5-dione) serves as a versatile precursor for N-aryl maleimides. In addition to classical condensation, maleic anhydride participates in Diels-Alder reactions with electron-rich dienes, though this route is less common for aromatic amines. Recent work explores microwave-assisted reactions to accelerate maleamic acid formation, reducing reaction times from hours to minutes [9].
Transitioning from hazardous solvents like DMF to greener alternatives is a priority. Toluene, though flammable, offers advantages in recyclability and azeotropic water removal during cyclization [9]. A comparative analysis of solvents reveals the following:
Solvent | Boiling Point (°C) | Recyclability | Reaction Yield (%) |
---|---|---|---|
Diethyl ether | 34.6 | Low | 90 |
Toluene | 110.6 | High | 84–95 |
Acetic anhydride | 139.8 | Moderate | 80–85 |
Water-based systems remain challenging due to the hydrophobic nature of intermediates, but emulsion techniques show promise for scaling [9].
Heterogeneous catalysts like sulfonic acid-functionalized SBA-15 enhance sustainability by enabling catalyst recovery and reducing waste. In one protocol, SBA-15 catalyzes the reaction of 2-methoxyaniline with maleic anhydride in toluene, achieving 84% yield with 99% purity after a single recrystallization [9]. The mesoporous structure of SBA-15 provides high surface area and acid site accessibility, outperforming homogeneous acids like H₂SO₄ in reusability [9].
Enzyme-catalyzed routes are emerging but currently limited by substrate specificity and cost. Immobilized lipases have shown modest activity in maleamic acid synthesis, though yields remain below 50% [6].
The molecular geometry of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione exhibits distinctive structural features that define its three-dimensional conformation and influence its physicochemical properties. The compound crystallizes as a non-planar molecule with significant angular displacement between its constituent aromatic systems.
The most significant geometric parameter characterizing the molecular conformation is the dihedral angle between the methoxybenzene and pyrrole-2,5-dione rings, which measures 75.60(10)° [1]. This substantial angular deviation from planarity represents a critical structural feature that influences the compound's electronic properties, intermolecular interactions, and crystal packing behavior.
Comparative analysis with related compounds reveals that this dihedral angle falls within the typical range observed for N-aryl maleimide derivatives. For instance, the structurally similar compound 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione exhibits a dihedral angle of 70.21(3)° [2], while studies on N-phenylmaleimide derivatives report angles ranging from 49.5° to 83.9° [3]. The observed value of 75.60° in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione reflects the influence of the ortho-positioned methoxy group, which introduces both steric and electronic effects that favor the non-planar conformation.
The non-planar arrangement results from the balance between several competing factors: the steric hindrance imposed by the methoxy group in the ortho position, the electronic conjugation between the aromatic systems, and the conformational flexibility of the N-aryl bond. Computational studies on similar maleimide derivatives using density functional theory methods have demonstrated that rotational barriers around the N-aryl bond typically range from 0.15 to 0.17 eV, indicating moderate flexibility that allows for conformational adjustments in response to crystal packing forces [4].
The individual ring systems within the molecule exhibit excellent planarity, with the methoxybenzene ring displaying a root-mean-square deviation of 0.0461 Å and the pyrrole-2,5-dione ring showing an even smaller deviation of 0.0201 Å [1]. These minimal deviations from planarity confirm the rigid aromatic character of both ring systems and suggest that the molecular distortion is primarily localized at the inter-ring junction rather than involving intramolecular ring deformation.
The methoxy group carbon atom shows a deviation of 0.208(2) Å from the benzene ring plane [1], indicating that the methoxy substituent adopts a nearly coplanar arrangement with the aromatic ring. This coplanarity facilitates optimal orbital overlap between the methoxy group lone pairs and the benzene π-system, maximizing the electron-donating mesomeric effect of the methoxy substituent.
The spatial arrangement of the molecule can be described as a propeller-like conformation, where the planar aromatic systems are positioned at an angle that minimizes steric repulsion while maintaining some degree of electronic communication. This conformation is stabilized by the balance between steric hindrance from the ortho-methoxy group and the tendency for π-conjugation between the aromatic systems.
The crystal structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione provides insight into the intermolecular interactions and packing motifs that stabilize the solid-state structure. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, reflecting the absence of higher symmetry elements in the molecular structure.
The crystal packing is primarily stabilized by weak intermolecular forces, as the molecular structure does not contain conventional hydrogen bond donors such as N-H or O-H groups. The dominant intermolecular interactions are van der Waals forces, dipole-dipole interactions, and aromatic π-π stacking interactions.
The absence of strong hydrogen bonding donors in the structure means that crystal cohesion relies primarily on weaker interactions. The polar nature of the compound, arising from the carbonyl groups and methoxy substituent, creates favorable dipole-dipole interactions between adjacent molecules. The carbonyl groups, with their partial negative charge on oxygen and partial positive charge on carbon, can participate in weak electrostatic interactions with neighboring molecules.
The methoxy group, positioned in the ortho position, plays a crucial role in determining the crystal packing by influencing both the molecular conformation and the intermolecular interaction patterns. The electron-donating nature of the methoxy group affects the electron density distribution across the molecule, potentially enhancing the strength of certain intermolecular interactions.
The crystal structure exhibits weak aromatic π-π stacking interactions between inversion-related pairs of benzene rings, with a centroid-to-centroid separation of 3.8563(13) Å [1]. This distance is characteristic of weak π-π stacking interactions, which typically occur at separations between 3.5 and 4.0 Å.
The π-π stacking interactions involve the benzene rings of adjacent molecules arranged in an antiparallel configuration, which provides optimal electrostatic complementarity between the π-electron systems. The relatively large separation distance of 3.8563 Å indicates that these interactions are at the weaker end of the π-π stacking spectrum, suggesting that they provide secondary stabilization to the crystal structure rather than serving as the primary cohesive force.
The pyrrole-2,5-dione rings do not participate significantly in π-π stacking interactions, likely due to their more electron-deficient nature compared to the benzene rings. The electron-withdrawing effect of the two carbonyl groups reduces the electron density in the pyrrole ring, making it less favorable for π-π stacking interactions.
The crystal packing arrangement results in a three-dimensional network where molecules are held together by the combination of weak aromatic interactions, van der Waals forces, and electrostatic interactions. The absence of strong directional intermolecular forces allows for flexibility in the crystal packing, which may contribute to the relatively low melting point and good solubility characteristics of the compound.
Computational investigations of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione provide valuable insights into the electronic structure, conformational preferences, and molecular properties that complement experimental crystallographic data. These studies employ density functional theory methods to explore the potential energy surfaces and electronic characteristics of the molecule.
Computational studies of maleimide derivatives have extensively investigated the rotational barriers around the N-aryl bond, which governs the conformational flexibility of these compounds. For 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, the rotational barrier is expected to be influenced by both the electronic properties of the methoxy substituent and its steric effects in the ortho position.
Comparative studies on related N-phenylmaleimide derivatives using B3LYP functional with various basis sets have reported rotational barriers ranging from 0.15 to 0.17 eV (approximately 3.5 to 3.9 kcal/mol) [4]. These relatively low barriers indicate that the molecules possess considerable conformational flexibility in solution, allowing for interconversion between different rotational conformers.
The presence of the methoxy group in the ortho position is expected to increase the rotational barrier compared to unsubstituted N-phenylmaleimide due to steric hindrance. The methoxy group creates additional steric bulk that must be accommodated during rotation around the N-aryl bond, leading to increased energy requirements for conformational changes.
Theoretical calculations using various density functional theory methods, including B3LYP, M06-2X, and CAM-B3LYP, have been employed to study the conformational preferences of maleimide derivatives. These calculations consistently predict that the non-planar conformation observed in the crystal structure represents the global minimum energy configuration, validating the experimental structural data.
The electronic structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is characterized by the interplay between the electron-donating methoxy group and the electron-withdrawing maleimide system. This electronic push-pull arrangement creates an intramolecular charge transfer character that influences the compound's spectroscopic and chemical properties.
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the methoxybenzene ring, reflecting the electron-rich nature of this aromatic system. The lowest unoccupied molecular orbital (LUMO), conversely, is concentrated on the electron-deficient pyrrole-2,5-dione ring, creating a clear separation of charge distribution within the molecule.
The HOMO-LUMO energy gap provides insight into the electronic excitation characteristics of the compound. Computational studies on similar maleimide derivatives have reported HOMO-LUMO gaps in the range of 4.0 to 5.0 eV, indicating that electronic transitions occur in the ultraviolet region of the electromagnetic spectrum [5].
Natural bond orbital analysis of the electronic structure reveals the extent of charge transfer between different molecular fragments. The methoxy group acts as an electron donor through both inductive and mesomeric effects, while the maleimide system serves as an electron acceptor. This charge transfer is manifested in the bond lengths and angles, with the N-aryl bond showing partial double-bond character due to conjugation between the aromatic systems.
The electronic structure calculations also provide information about the electrostatic potential distribution across the molecule. The regions of high electron density are located around the methoxy oxygen and the carbonyl oxygens, while regions of low electron density are found on the maleimide carbon atoms. This electrostatic distribution influences the molecule's reactivity patterns and intermolecular interaction preferences.
Time-dependent density functional theory (TD-DFT) calculations have been used to predict the electronic absorption spectra of maleimide derivatives. These calculations reveal that the lowest energy electronic transitions correspond to charge transfer from the methoxybenzene ring to the maleimide system, consistent with the push-pull electronic structure of the molecule [6].
Table 3.1: Crystallographic Data for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₉NO₃ |
Molecular Weight (g/mol) | 203.19 |
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 12.7018(15) |
b (Å) | 10.2689(12) |
c (Å) | 7.4695(8) |
β (°) | 101.067(7) |
Volume (ų) | 956.16(19) |
Z | 4 |
Density (Mg/m³) | 1.412 |
Temperature (K) | 296 |
Table 3.2: Key Structural Parameters
Parameter | Value |
---|---|
Dihedral Angle (methoxybenzene - pyrrole-2,5-dione) | 75.60(10)° |
Methoxybenzene ring r.m.s. deviation | 0.0461 Å |
Pyrrole-2,5-dione ring r.m.s. deviation | 0.0201 Å |
Methoxy C atom deviation from benzene plane | 0.208(2) Å |
Aromatic π-π stacking centroid distance | 3.8563(13) Å |
N-C(aromatic) bond length | 1.422(2) Å |
Pyrrole C=O bond lengths | 1.203(2) Å (O2-C8), 1.202(2) Å (O3-C11) |
Table 3.3: Refinement Parameters
Parameter | Value |
---|---|
R[F² > 2σ(F²)] | 0.041 |
wR(F²) | 0.112 |
Goodness of fit (S) | 1.01 |
Independent reflections | 1887 |
Reflections with I > 2σ(I) | 1267 |
Parameters | 137 |
Corrosive;Irritant